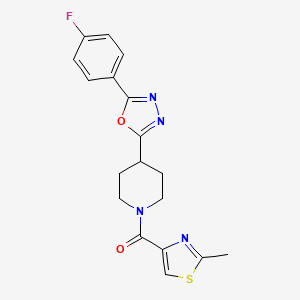

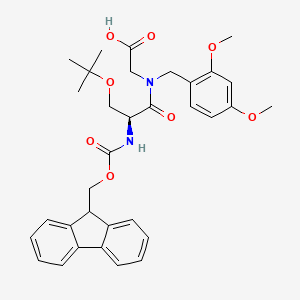

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, also known as PSB-0739, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the human protease tryptase, which is involved in various physiological and pathological processes such as inflammation, asthma, and cancer.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Synthesis of Aryl Benzo[b]furan Thioethers : A metal-free protocol for synthesizing aryl benzo[b]furan thioethers was developed, involving I2-catalyzed cross-coupling of benzo[b]furans and electrophilic cyclization of 2-alkynylphenol derivatives with aryl sulfonyl hydrazides, yielding various 2-aryl and 3-aryl benzo[b]furan thioethers in moderate to good yields (Zhao et al., 2015).

Photochemical Synthesis of Benzo[b]furans : A one-step metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes can synthesize 2-substituted benzo[b]furans. This method is environmentally convenient due to the use of less expensive chlorophenols (Protti et al., 2012).

Chemical Properties and Structures

Structural Analysis : The structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide demonstrate extensive intra- and intermolecular hydrogen bonds, forming chains of molecules. This suggests a potential for medicinal applications of carbamoylsulfonamide derivatives (Siddiqui et al., 2008).

Synthesis of Isothiazoles from Furans : Ethyl carbamate, thionyl chloride, and pyridine can convert substituted furans into 5-acylisothiazoles. This synthesis is particularly efficient for furans with electron-withdrawing groups such as phenylsulfonyl, leading to 5-acylisothiazoles with the electronegative group in the 3-position (Guillard et al., 2001).

Molecular Structure of Derivatives : The molecule of 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one contains three nearly planar segments, demonstrating specific structural orientations, which could be crucial for its potential applications (Krishnaiah et al., 1995).

Potential Medicinal Applications

Antibacterial, Antiurease, and Antioxidant Activities : The compound ethyl N′-furan-2-carbonylbenzohydrazonate, a derivative in the furan series, has shown effective antiurease and antioxidant activities, indicating potential medicinal applications (Sokmen et al., 2014).

Selective Inhibitors of BChE : Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, a series of compounds prepared by multi-step synthesis, showed strong preferential inhibition of butyrylcholinesterase (BChE), suggesting their potential as selective inhibitors for therapeutic purposes (Magar et al., 2021).

properties

IUPAC Name |

benzyl N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWGQGGDXVAHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)